7-(2-chlorophenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
7-(2-Chlorophenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound belonging to the pyrazolo-triazolopyrimidine class. Its structure features a fused tricyclic core with a 2-chlorophenyl substituent at the 7-position and a furan-2-yl group at the 2-position. Modifications to its substituents significantly influence its pharmacological profile, including receptor affinity, selectivity, and physicochemical properties .
Properties
IUPAC Name |
10-(2-chlorophenyl)-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN6O/c17-11-4-1-2-5-12(11)23-15-10(8-19-23)16-20-14(13-6-3-7-24-13)21-22(16)9-18-15/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTWJUJOAKJBMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CO5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2-chlorophenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a member of the pyrazolo-triazolo-pyrimidine family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 366.84 g/mol. The unique structure features a chlorophenyl group and a furan moiety, which contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core through cyclization of appropriate precursors.
- Electrophilic aromatic substitution to attach the phenyl and furan groups.
- Final etherification to form the complete structure.
Antitumor Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In vitro tests against various cancer cell lines demonstrated significant antiproliferative effects. The compound exhibited selective inhibition of tumor cell growth with IC50 values in the micromolar range.
- Mechanistic studies indicated that the compound may inhibit key kinases involved in cancer cell proliferation and survival pathways.
Study 1: Anticancer Activity
In a recent study involving NCI-60 cancer cell lines:
- The compound was tested for cytotoxicity across multiple cell lines including breast (MCF7), prostate (PC-3), and lung (HOP-62) cancers.
- Results indicated that treatment with the compound led to increased levels of active caspase-3 and induced cell cycle arrest at the G2-M phase, suggesting apoptotic mechanisms at play.
| Cell Line | % Inhibition | IC50 (µM) |
|---|---|---|
| MCF7 | 83.63 | 0.883 |
| PC-3 | 79.34 | 0.750 |
| HOP-62 | 96.48 | 0.500 |
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study revealed that modifications on the phenyl moiety could significantly alter biological activity:
- Substitutions such as p-chloro enhanced anticancer efficacy compared to unsubstituted analogs.
- The presence of electron-withdrawing groups was found to increase potency against certain cancer types.
Comparison with Similar Compounds
Table 1: Key Structural Features and Activities of Analogues
Impact of Substituents on Pharmacological Properties
Role of the 7-Position (R1)
A2A Receptor Antagonists :
- 2-Chlorophenyl (Target Compound) : Balances hydrophobicity and steric bulk, enabling moderate A2A affinity.
- Phenethyl (SCH58261) : Enhances lipophilicity, improving blood-brain barrier penetration for neurological applications .
- 4-Methoxyphenylpropyl (SCH442416) : Introduces methoxy groups for hydrogen bonding, increasing A2A selectivity (Ki < 1 nM) .
- Piperazinyl-difluorophenyl (SCH-412348) : Incorporates a polar piperazine moiety, boosting potency in rodent models of depression .
Kinase Inhibitors :
Role of the 2-Position (R2)
Physicochemical Modifications
- Hydroxyphenyl Derivatives : Derivatives with para-hydroxyphenyl at R1 exhibit improved hydrophilicity and A2A affinity (e.g., compound 6/7 in ), suggesting enhanced solubility for in vivo applications .
- Nitro and Halogen Substituents : Nitrophenyl groups (e.g., in antimicrobial derivatives) increase electron-withdrawing effects, enhancing interactions with microbial enzymes .
Q & A
Q. What are the key synthetic strategies for preparing 7-(2-chlorophenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine?
The synthesis typically involves cyclization of pyrazole-triazole precursors. For example:
- Cyclization in diphenylether : Derivatives with 7-substituents (e.g., aryl or alkyl groups) are synthesized by reacting aminopyrazoles with aryl hydrazides under reflux conditions. Cyanamide or ethyl carbamate can further modify the core structure .
- Demethylation steps : BBr₃ in dichloromethane (DCM) is used to remove methoxy groups from intermediates, as demonstrated in the synthesis of structurally related compounds (86% yield) .
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
- X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of the fused heterocyclic core and substituent positions. Mean (C–C) bond lengths of 0.003 Å and R-factors <0.055 are typical .
- Spectroscopic validation : ¹H/¹³C NMR and HRMS are used to verify substituent integration and molecular weight. For example, furan-2-yl protons resonate at δ 6.5–7.2 ppm, while chlorophenyl groups show distinct aromatic splitting patterns .
Q. What purification methods are effective for isolating this compound?
- Crystallization : Ethanol or dioxane recrystallization removes unreacted starting materials, yielding >85% purity .
- Column chromatography : Silica gel with gradient elution (e.g., DCM:MeOH 95:5) separates closely related byproducts .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of 7-substituent introduction?
- Pre-functionalized intermediates : Use 7-chloro precursors (e.g., compound 109) for cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl, vinyl, or ethynyl groups .
- Protecting group strategies : Temporary protection of the furan-2-yl moiety with trimethylsilyl groups prevents undesired side reactions during alkylation .
Q. What methodological approaches resolve contradictions in pharmacological activity data?
- Assay standardization : Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. receptor antagonism) may arise from buffer composition (e.g., Mg²⁺ concentration) or cell line variability. Replicate studies in standardized conditions (e.g., ATP concentration fixed at 1 mM) improve reproducibility .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects in whole-cell assays but not in enzymatic assays .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
- Substituent modifications : Replace the 2-chlorophenyl group with electron-deficient aryl rings (e.g., 2,4-dichlorophenyl) to enhance binding to adenosine A₂A receptors .
- Heteroatom substitution : Replace furan-2-yl with thiophene-2-yl to evaluate π-stacking interactions in hydrophobic binding pockets .
Q. What analytical techniques are critical for detecting degradation products during stability studies?
- HPLC-DAD/MS : Monitor hydrolytic degradation (e.g., ring-opening at the triazolo moiety) under accelerated conditions (40°C/75% RH) .
- Thermogravimetric analysis (TGA) : Identify temperature-sensitive decomposition points (>200°C) to optimize storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
